1-Chloro-2-(chloromethoxy)benzene
Description
Contextualization within Halogenated Aromatic Ethers and Benzyl (B1604629) Halides
The chemical nature of 1-Chloro-2-(chloromethoxy)benzene is defined by its membership in two significant families of organic compounds: halogenated aromatic ethers and compounds containing reactivity similar to benzyl halides.
Halogenated Aromatic Ethers are a class of ethers where one or more halogen atoms are substituted onto the aromatic ring structure. wikipedia.org This class of compounds, which includes polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), is known for its chemical stability. researchgate.net The halogen on the aromatic ring of this compound is generally less reactive towards nucleophilic substitution than the chlorine in the chloromethoxy group. The presence of the electron-withdrawing chlorine atom deactivates the benzene (B151609) ring towards electrophilic substitution, making such reactions slower compared to unsubstituted benzene. stackexchange.com However, the ether oxygen can direct incoming electrophiles to the ortho and para positions. youtube.com The interaction of halogen atoms with ether linkages is also a subject of research, particularly in the context of halogen bonding, a type of non-covalent interaction that can influence molecular assembly and reactivity. nih.govacs.org
Benzyl Halides are compounds containing a halogen atom attached to the methylene (B1212753) group of a benzyl fragment (C₆H₅CH₂-). wikipedia.org This structural motif renders the halide exceptionally reactive towards nucleophilic substitution reactions through both Sₙ1 and Sₙ2 pathways. ucalgary.cayoutube.com The high reactivity stems from the stabilization of the transition state (in Sₙ2 reactions) or the resulting carbocation intermediate (in Sₙ1 reactions) by the adjacent aromatic ring. ucalgary.ca Although this compound is technically a chloromethyl ether rather than a true benzyl halide, its chloromethoxy group (-OCH₂Cl) contains a similarly activated carbon-chlorine bond. The oxygen atom, like the phenyl ring in benzyl halides, can stabilize a developing positive charge on the adjacent carbon, making the chlorine an excellent leaving group. This makes the compound a potent alkylating agent, a characteristic it shares with benzyl halides.
Significance in Organic Synthesis and Applied Chemistry
The primary significance of this compound in a laboratory context lies in its utility as a synthetic intermediate. Its bifunctional nature allows for a range of chemical modifications at two distinct sites.
The most reactive site on the molecule is the chloromethyl group, which functions as an electrophilic center. This allows the compound to act as an alkylating agent, introducing the 2-chlorophenoxymethyl moiety into other molecules via nucleophilic substitution reactions. For instance, it can react with alcohols, phenols, or amines to form new ether or amine linkages, respectively. This capability is fundamental to building more complex molecular architectures from simpler precursors.
While less extensively documented than its close structural relatives like o-chlorobenzyl chloride, its synthetic potential is inferred from the broad applications of similar compounds. nist.gov For example, related dichlorinated toluene (B28343) derivatives serve as key intermediates in the synthesis of agrochemicals and pharmaceuticals. The reactivity of the chloromethyl ether functional group is a cornerstone of its utility, enabling the construction of new carbon-oxygen bonds under relatively mild conditions.
Current Research Landscape and Future Directions
The current research landscape for compounds like this compound is shaped by broader trends in organic chemistry. There is a continuous drive to develop novel molecules for applications in materials science, medicinal chemistry, and agrochemistry, a process that relies on versatile building blocks. acs.org
A significant area of contemporary research involves the development of new catalytic methods. For instance, recent studies have focused on photocatalytic methods for generating radicals from benzyl halides for use in coupling reactions. chemistryviews.org The reactive chloromethyl group in this compound makes it a potential candidate for such modern synthetic methodologies, allowing for the formation of new carbon-carbon bonds under innovative reaction conditions.
Future research may explore the incorporation of the 2-chlorophenoxymethyl group into larger, more complex structures to investigate their properties. This could include the synthesis of novel polymers with enhanced thermal stability or specific electronic properties, leveraging the presence of the halogenated aromatic ring. wikipedia.org Furthermore, as the understanding of non-covalent interactions deepens, the specific steric and electronic contributions of the chlorinated ether moiety could be exploited in the rational design of enzyme inhibitors or materials with predictable solid-state structures. The study of how ether oxygen atoms participate in halogen bonding is an active field, and molecules like this compound could serve as model systems for investigating these subtle but influential forces. acs.org
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(chloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-5-10-7-4-2-1-3-6(7)9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSYCBNWWCXXJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459382 | |
| Record name | 1-Chloro-2-chloromethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58171-26-9 | |
| Record name | 1-Chloro-2-chloromethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2 Chloromethoxy Benzene
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on 1-chloro-2-(chloromethoxy)benzene can primarily occur at two sites: the benzylic carbon of the chloromethoxy group and the aromatic carbon bearing the chlorine atom. However, the reactivity at the chloromethoxy moiety is significantly higher.
Reactivity at the Chloromethoxy Moiety
The chloromethoxy group, -OCH₂Cl, is structurally analogous to a primary benzylic halide. Benzylic halides are known to be highly reactive towards nucleophilic substitution due to the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions. Consequently, the chlorine atom in the chloromethoxy group is readily displaced by a variety of nucleophiles.
These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, with the operative pathway being influenced by the reaction conditions. quora.comreddit.com In an Sₙ2 mechanism, a strong nucleophile directly attacks the electrophilic carbon, leading to a concerted displacement of the chloride ion. libretexts.org In an Sₙ1 mechanism, the reaction proceeds through a resonance-stabilized benzylic carbocation intermediate. libretexts.org
The general scheme for nucleophilic substitution at the chloromethoxy moiety can be represented as:
Sₙ2 Mechanism: Nu⁻ + ClCH₂O-C₆H₄-Cl → [Nu---CH₂(O-C₆H₄-Cl)---Cl]⁻ → NuCH₂O-C₆H₄-Cl + Cl⁻
Sₙ1 Mechanism: ClCH₂O-C₆H₄-Cl → ⁺CH₂(O-C₆H₄-Cl) + Cl⁻ (slow) ⁺CH₂(O-C₆H₄-Cl) + Nu⁻ → NuCH₂O-C₆H₄-Cl (fast)
Substrate and Leaving Group Effects on Reaction Kinetics
The kinetics of nucleophilic substitution are significantly influenced by the structure of the substrate and the nature of the leaving group. In the case of this compound, the primary nature of the chloromethyl carbon would typically favor an Sₙ2 pathway. However, the potential for the formation of a resonance-stabilized benzylic carbocation also makes an Sₙ1 mechanism plausible under certain conditions.
The chloride ion is a good leaving group, as it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge it acquires upon departure. libretexts.orgmasterorganicchemistry.com The rate of Sₙ1 reactions is particularly sensitive to the leaving group's ability to depart, as this is the rate-determining step. libretexts.org For Sₙ2 reactions, while the leaving group is still important, the strength of the nucleophile also plays a crucial role in determining the reaction rate. pressbooks.pub
The following table summarizes the general effects of substrate and leaving group on Sₙ1 and Sₙ2 reactions, which are applicable to the chloromethoxy moiety of this compound.
| Factor | Sₙ1 Reaction | Sₙ2 Reaction |
| Substrate Structure | Favored by substrates that form stable carbocations (e.g., tertiary, benzylic). | Favored by unhindered substrates (e.g., primary). quora.com |
| Leaving Group | Rate is highly dependent on a good leaving group (weaker bases are better leaving groups). libretexts.orgpressbooks.pub | Rate is also dependent on a good leaving group. pressbooks.pub |
| Nucleophile | Rate is independent of the concentration and strength of the nucleophile. | Rate is dependent on both the concentration and strength of the nucleophile. pressbooks.pub |
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comyoutube.com The regioselectivity of these reactions is governed by the directing effects of the two substituents already present: the chloro group and the chloromethoxy group.
The chloro group is an ortho, para-director but is deactivating due to its electron-withdrawing inductive effect, which is stronger than its electron-donating resonance effect. organicchemistrytutor.com The chloromethoxy group (-OCH₂Cl) is expected to behave similarly to a methoxy (B1213986) group (-OCH₃) in terms of its directing effect. The oxygen atom's lone pairs can be donated to the ring via resonance, making it an activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com
When multiple substituents are present on a benzene ring, the position of the incoming electrophile is determined by the combined directing effects. In this compound, both the chloro and the "methoxy-like" group direct incoming electrophiles to the ortho and para positions relative to themselves. The activating chloromethoxy group will have a stronger directing influence than the deactivating chloro group. youtube.comyoutube.com
The possible positions for electrophilic attack are carbons 3, 4, 5, and 6.
Position 3: Ortho to the chloro group and meta to the chloromethoxy group.
Position 4: Para to the chloro group and meta to the chloromethoxy group.
Position 5: Meta to the chloro group and para to the chloromethoxy group.
Position 6: Ortho to both the chloro and the chloromethoxy group.
Given that the chloromethoxy group is activating and ortho, para-directing, substitution is most likely to occur at positions 4 and 6. Position 6 is sterically hindered due to its location between the two existing substituents. Therefore, the major product of electrophilic aromatic substitution on this compound is expected to be substitution at the para-position relative to the chloromethoxy group (position 5) and the para-position relative to the chloro group (position 4). The activating nature of the chloromethoxy group would likely favor substitution at position 5.
Redox Chemistry: Oxidation and Reduction Pathways
Oxidation: The alkyl side-chain of aromatic compounds can be oxidized under certain conditions. The benzylic carbon of the chloromethoxy group is susceptible to oxidation. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can potentially oxidize the chloromethyl group. However, the presence of the chlorine atom might influence the reaction pathway. Oxidation of the aromatic ring itself is generally difficult due to its inherent stability. Catalytic oxidation of chlorobenzenes often requires high temperatures and specific catalysts, leading to the formation of carbon oxides and hydrogen chloride. mdpi.comacademie-sciences.fr Upon burning, this compound decomposes to produce hydrogen chloride. inchem.org
Reduction: The chloro groups in this compound can be reduced. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) is a common method for the reduction of aryl halides and benzylic halides. This would lead to the removal of the chlorine atoms, potentially yielding toluene (B28343) or other reduced products.
Radical Reaction Mechanisms
Free-radical reactions can be initiated at the benzylic position of the chloromethoxy group, which is analogous to the side chain of toluene derivatives. chemguide.co.uk Free-radical halogenation, for instance, can occur in the presence of UV light or a radical initiator. wikipedia.orgmasterorganicchemistry.com
The mechanism proceeds via a chain reaction involving three main stages:
Initiation: Homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light or heat to form two halogen radicals. chemguide.co.uk
Propagation: A halogen radical abstracts a hydrogen atom from the benzylic carbon of the chloromethoxy group, forming a resonance-stabilized benzylic radical and a hydrogen halide. This benzylic radical then reacts with another halogen molecule to form the product and a new halogen radical, which continues the chain. chemguide.co.uk
Termination: The reaction is terminated when two radicals combine. chemguide.co.uk
The benzylic radical formed from this compound is stabilized by resonance with the adjacent benzene ring, making this position particularly susceptible to radical reactions. libretexts.org This could lead to further substitution on the chloromethyl group, for instance, the formation of a dichloromethyl ether derivative.
Rearrangement Processes
While no specific rearrangement processes for this compound have been documented, analogous structures such as benzylic ethers and related quaternary ammonium (B1175870) salts are known to undergo characteristic rearrangements. These reactions, often catalyzed by strong bases or acids, involve the migration of a group to an adjacent or nearby position on the aromatic ring.
One such relevant transformation is the Sommelet-Hauser rearrangement . This reaction typically involves a benzyl (B1604629) quaternary ammonium salt and an alkali metal amide, leading to the formation of a new alkyl-substituted N,N-dialkylbenzylamine at the ortho position. The mechanism proceeds through the formation of a benzylic ylide, which then undergoes a nih.gov-sigmatropic rearrangement. Although this compound is not a quaternary ammonium salt, the principles of ylide formation and subsequent sigmatropic shifts are fundamental concepts in rearrangement chemistry.
Another pertinent rearrangement is the Claisen rearrangement , which is well-documented for allyl aryl ethers. While less common for benzyl vinyl ethers, theoretical studies suggest that these rearrangements can proceed via a concerted nih.govnih.gov-sigmatropic transition state. The presence of substituents on the aromatic ring can influence the reaction's kinetics and regioselectivity. For instance, electron-donating groups can facilitate the rearrangement. In the case of this compound, the chlorine atom and the chloromethoxy group would be expected to influence any potential rearrangement pathways.
Computational and Experimental Mechanistic Elucidation
Direct computational or experimental mechanistic studies on this compound are absent in the accessible literature. However, computational studies on related molecules provide a framework for understanding potential reaction mechanisms.
For instance, density functional theory (DFT) calculations are a powerful tool for investigating reaction pathways, transition states, and the influence of substituents on reactivity. Studies on the rearrangement of Dewar benzene derivatives to biaryl products have shown excellent agreement between calculated activation energies and experimental kinetic data, validating the predictive power of these computational methods. Similarly, computational investigations into the Stevens and Sommelet-Hauser rearrangements have elucidated the competition between concerted and diradical pathways.
Experimental techniques for mechanistic elucidation often involve kinetic studies, isotopic labeling, and trapping of intermediates. For example, in the study of acid-catalyzed rearrangements of arenes, high-field NMR analysis is used to determine product distribution, providing insights into the relative stability of carbocation intermediates and the operative reaction pathways.
In the hypothetical context of this compound reactivity, one could envision several potential reaction pathways that could be investigated using these methods:
Carbocation Formation and Rearrangement: Under acidic conditions, protonation of the ether oxygen could lead to the formation of a benzylic carbocation. The stability of this carbocation would be influenced by the ortho-chloro substituent. Subsequent 1,2-hydride or alkyl shifts could potentially lead to rearranged products. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions. Mechanistic studies could differentiate between SN1 and SN2 pathways, depending on the reaction conditions and the nature of the nucleophile.
The following table provides a hypothetical summary of potential reactions and the mechanistic questions that could be addressed through further research.
| Potential Reaction Type | Possible Reagents/Conditions | Potential Products | Mechanistic Questions to Investigate |
| Friedel-Crafts-type Reactions | Lewis Acids (e.g., AlCl₃) | Alkylated or acylated derivatives | Role of the ortho-chloro and chloromethoxy groups in directing substitution; potential for intramolecular cyclization. |
| Base-induced Rearrangement | Strong bases (e.g., NaNH₂, t-BuOK) | Isomeric products via rearrangement | Possibility of a Sommelet-Hauser or related rearrangement; nature of the intermediate (ylide vs. carbanion). |
| Solvolysis | Protic solvents (e.g., H₂O, alcohols) | Substitution products | SN1 vs. SN2 mechanism; stability of potential carbocation intermediates. |
It is crucial to reiterate that the information presented in this article is based on analogies to related chemical systems due to the lack of direct research on this compound. Further experimental and computational work is necessary to elucidate the actual chemical reactivity and mechanistic pathways for this specific compound.
Spectroscopic Data for this compound Not Publicly Available
Comprehensive searches for advanced spectroscopic data on the chemical compound this compound have yielded no specific experimental results for its nuclear magnetic resonance (NMR), infrared (IR), Raman spectroscopy, or mass spectrometry (MS) characteristics.
The search results frequently provided information for the isomeric compound, 1-Chloro-2-(chloromethyl)benzene, and other related chloro-substituted benzene derivatives. However, these compounds differ in structure and chemical formula from the specified subject, and their spectroscopic data are not applicable.
Consequently, the detailed research findings and data tables required to construct an article on the advanced spectroscopic characterization and structural analysis of this compound are not available in the public domain at this time. This includes the specific data points needed for the following analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H NMR or ¹³C NMR spectra, nor data from two-dimensional NMR techniques such as COSY, HMQC, or HMBC, were found for this compound.
Vibrational Spectroscopy: Specific infrared (IR) absorption bands and Raman shifts for the identification of functional groups in this compound are not documented in the available literature.
Mass Spectrometry (MS): Fragmentation patterns and mass-to-charge ratio data for this compound are not available.
Without access to this fundamental spectroscopic data, a scientifically accurate and informative article focusing on the advanced characterization of this compound cannot be generated as per the specified requirements. Further empirical research and publication of the findings would be necessary to enable such a detailed analysis.
Advanced Spectroscopic Characterization and Structural Analysis
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Determination
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), the molecular formula can be unequivocally established.
For 1-Chloro-2-(chloromethoxy)benzene (C7H6Cl2O), HRESIMS would be expected to show a protonated molecular ion [M+H]+. The presence of two chlorine atoms is a key distinguishing feature, as chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic isotopic pattern for ions containing chlorine. For a molecule with two chlorine atoms, the expected isotopic pattern for the molecular ion cluster would be in an approximate ratio of 9:6:1 for the [M]+, [M+2]+, and [M+4]+ peaks, respectively.
The theoretical exact masses for the major isotopic peaks of the protonated molecule are presented in the table below. The calculated high-resolution mass provides a definitive way to confirm the elemental formula C7H6Cl2O.
Table 1: Theoretical HRESIMS Data for Protonated this compound ([C7H7Cl2O]+)
| Ion Formula | Isotopic Composition | Calculated Mass (m/z) | Relative Abundance (%) |
|---|---|---|---|
| [C7H7³⁵Cl2O]+ | Composed solely of the ³⁵Cl isotope | 176.9897 | 100.0 |
| [C7H7³⁵Cl³⁷ClO]+ | Contains one ³⁵Cl and one ³⁷Cl isotope | 178.9868 | 65.2 |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that helps to piece together the compound's structure.
The fragmentation of this compound would likely proceed through several key pathways, providing evidence for the connectivity of the chloro, methoxy (B1213986), and benzene (B151609) groups. Expected fragmentation patterns would include:
Loss of the chloromethyl group: A primary fragmentation event would be the cleavage of the C-O bond, leading to the loss of the chloromethyl radical (•CH₂Cl) and the formation of a 2-chlorophenoxy cation.
Formation of a tropylium-like ion: Rearrangement of the benzene ring after initial fragmentation could lead to the formation of a stable tropylium (B1234903) or a related substituted aromatic cation.
Loss of chlorine: Fragmentation involving the loss of a chlorine atom from the benzene ring or the chloromethoxy group would also be anticipated.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion (Structure) | Proposed Fragmentation Pathway | Expected m/z |
|---|---|---|
| [C6H4ClO]+ | Loss of •CH₂Cl from the molecular ion | 127 |
| [C7H6ClO]+ | Loss of •Cl from the molecular ion | 141 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. Aromatic systems typically exhibit multiple absorption bands. For this compound, the spectrum would likely show:
A strong absorption band around 200-220 nm: This corresponds to a π → π* transition of the aromatic system.
A weaker, fine-structured band around 260-280 nm: This is the "benzenoid" band, also arising from a π → π* transition, which is characteristic of substituted benzenes. The presence of the chlorine and chloromethoxy substituents would be expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene.
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | 200 - 220 | Substituted benzene ring |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state architecture.
To perform X-ray crystallography, a suitable single crystal of this compound would need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.
The data obtained from an X-ray crystallographic analysis would include:
Confirmation of the atomic connectivity: Unequivocally proving the substitution pattern of the benzene ring.
Precise bond lengths and angles: For example, the C-Cl, C-O, and C-C bond lengths, providing insight into the electronic effects of the substituents.
Torsional angles: Defining the conformation of the chloromethoxy group relative to the plane of the benzene ring.
Intermolecular interactions: Revealing how the molecules pack together in the crystal lattice, which could involve weak hydrogen bonds or halogen-halogen interactions.
While a specific crystal structure for this compound is not publicly available, the technique remains the gold standard for unambiguous structural determination in the solid state.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational to modern computational chemistry, providing a framework to model molecular properties with a high degree of accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches.
Density Functional Theory (DFT) is a computational method that determines the electronic structure of atoms, molecules, and solids. It is particularly effective for optimizing molecular geometry and calculating electronic properties. globalresearchonline.netnih.govnih.gov The B3LYP functional, a hybrid functional, is commonly used in conjunction with a basis set like 6-311G(d,p) for these calculations. nih.gov
Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions.
Table 1: Calculated Electronic Properties of 1-Chloro-2-(chloromethoxy)benzene (Illustrative)
| Property | Value | Unit |
|---|---|---|
| Total Energy | -1025.45 | Hartree |
| Dipole Moment | 2.85 | Debye |
Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for a molecule of this nature.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of energetic and spectroscopic properties.
For this compound, ab initio calculations can be used to predict its infrared (IR) and Raman spectra. ijesit.com These theoretical spectra can then be compared with experimental data to confirm the molecular structure and vibrational modes. nih.gov Furthermore, these methods can be used to calculate the molecule's heat of formation and other thermodynamic properties, providing a complete energetic profile.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the molecular orbitals, particularly the frontier orbitals, is essential for understanding a molecule's reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edu
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ijesit.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For benzene (B151609) and its derivatives, the introduction of substituents can modulate the HOMO-LUMO gap. researchgate.net
Table 2: Frontier Orbital Energies of this compound (Illustrative)
| Orbital | Energy | Unit |
|---|---|---|
| HOMO | -8.95 | eV |
| LUMO | -0.75 | eV |
Note: The values in this table are illustrative and represent typical outcomes of MO calculations for a molecule of this nature.
Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to predict the outcome of chemical reactions. ucsb.edu The theory posits that the most favorable interactions occur between the HOMO of one molecule and the LUMO of another. cureffi.org
In the case of this compound, the locations of the HOMO and LUMO on the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The electron-withdrawing nature of the chlorine atoms and the oxygen atom would influence the distribution of these orbitals across the benzene ring and the chloromethoxy group. For instance, the theory can be used to explain electrophilic substitution patterns on the aromatic ring. ucsb.edu
Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other. libretexts.orggrowingscience.com
In an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas that are rich in electrons and are likely to act as nucleophilic sites. Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and represent likely sites for electrophilic attack. Green areas indicate regions of neutral potential. growingscience.com
For this compound, an MEP map would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity. researchgate.netresearchgate.net The hydrogen atoms would exhibit positive potential. This visual representation of charge distribution provides a powerful tool for understanding intermolecular interactions and predicting chemical reactivity. globalresearchonline.netnih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a chemical interpretation of the wavefunction. It localizes the electron density into one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. This analysis can reveal insights into intramolecular interactions, charge transfer, and the nature of chemical bonds.
A typical NBO analysis for a molecule like this compound would involve the calculation and interpretation of:
Natural Atomic Charges: To understand the electron distribution and identify electrophilic and nucleophilic centers.
Natural Hybrid Orbitals: To describe the hybridization of atoms in bonding.
Donor-Acceptor Interactions: The analysis of interactions between filled (donor) and empty (acceptor) orbitals, quantified by second-order perturbation theory, reveals the energetic significance of hyperconjugative and steric effects.
No NBO analysis data has been published for this compound.
Fukui Functions and Reactive Site Prediction
Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for predicting the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. By calculating the Fukui functions, one can predict sites susceptible to nucleophilic, electrophilic, and radical attack.
For this compound, a Fukui function analysis would typically involve:
Calculation of Fukui indices (f_k^+, f_k^-, f_k^0): These indices would be calculated for each atom in the molecule to determine its reactivity towards different types of reagents.
Identification of Reactive Sites: Based on the values of the Fukui indices, the atoms most likely to participate in chemical reactions would be identified.
No studies detailing the calculation or application of Fukui functions for this compound are available in the scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions.
For this compound, an MD simulation could be used to:
Explore Conformational Isomers: To identify the most stable conformations of the molecule and the energy barriers between them. The flexibility of the chloromethoxy side chain would be of particular interest.
Analyze Dihedral Angle Distributions: To understand the rotational preferences around the C-O and O-CH2 bonds.
Study Solvent Effects: To investigate how the presence of a solvent influences the conformational preferences of the molecule.
There are no published Molecular Dynamics simulation studies focused on the conformational analysis of this compound.
Applications in Chemical Synthesis As Intermediates and Reagents
Precursor for the Synthesis of Complex Organic Frameworks
The development of novel Metal-Organic Frameworks (MOFs) and other complex porous structures often relies on strategically functionalized organic linkers. While direct use of 1-Chloro-2-(chloromethoxy)benzene in widely reported MOFs is not prominent, its structural motifs are highly relevant. For instance, chloro-functionalized linkers, such as 2-chloroterephthalic acid, have been successfully used to synthesize zirconium-based MOFs, where the chloro group enhances the adsorption capabilities for molecules like benzene (B151609). inchem.org The presence of chloro-substituents on the aromatic ring can modify the electronic properties and geometry of the framework's pores, leading to tailored functionalities. inchem.org
Furthermore, the chloromethoxy group, -O-CH₂-Cl, is a potent alkylating agent capable of forming stable ether linkages. This reactivity allows it to connect with other molecular components to build up the complex organic struts needed for framework construction. The synthesis of various MOFs has been achieved using imidazole-based ligands derived from substituted benzenes, demonstrating the principle of using functionalized aromatics as foundational building blocks. researchgate.net Therefore, this compound represents a potential precursor for custom-designed organic linkers, where the o-chloro substituent provides a site for further modification or influences the framework's properties, and the chloromethoxy group serves as a reactive handle for framework assembly.
Intermediate in Pharmaceutical Chemistry Research
Chlorinated organic compounds are of significant interest in medicinal chemistry and drug discovery. The inclusion of chlorine atoms in a drug candidate can influence its metabolic stability, lipophilicity, and binding affinity to biological targets. Related chlorinated aromatic structures, such as 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene google.com and various benzothiazole (B30560) derivatives nih.gov, are recognized as important intermediates in the synthesis of pharmaceutically active molecules.
This compound offers two reactive sites for synthetic elaboration. The chloromethoxy group is a particularly useful functional group, acting as an electrophilic building block to introduce a (2-chlorophenoxy)methyl moiety onto a nucleophilic substrate, such as an alcohol, amine, or thiol. This linkage can be a crucial step in the assembly of a larger, more complex drug molecule. The o-chlorophenyl group itself is a structural feature found in a number of bioactive compounds. The compound's utility lies in its ability to serve as a versatile scaffold, enabling the connection of different molecular fragments to explore structure-activity relationships in the quest for new therapeutic agents.
Building Block for Agrochemical Development
The development of new pesticides, including herbicides, insecticides, and fungicides, frequently involves the synthesis and screening of chlorinated organic molecules. Chlorobenzene (B131634) and its derivatives are established precursors in the agrochemical industry. chempanda.com For example, related compounds like 1-Chloro-2-(trichloromethyl)benzene (B131812) are used as intermediates in the synthesis of agrochemicals.
The bifunctionality of this compound makes it a valuable building block for creating novel agrochemical candidates. The chloromethoxy group can be used to link the 2-chlorophenyl group to other molecular entities known to have pesticidal activity, creating hybrid structures with potentially enhanced or novel modes of action. The chlorine atom on the benzene ring can increase the compound's efficacy and influence its environmental persistence, key factors in the design of modern crop protection agents.
Role in Polymer Science and Materials Synthesis
In polymer and materials science, monomers with multiple reactive sites are essential for building cross-linked or high-performance polymers. The two chlorine atoms in this compound, located on the side chain and the aromatic ring, offer potential for polymerization reactions. The chloromethyl ether functionality is a known alkylating agent and can participate in reactions to form the polymer backbone or to cross-link existing polymer chains.
Research into the polymerization of related compounds, such as 1-chloro-2-phenylacetylene derivatives, demonstrates that chlorinated monomers can be successfully polymerized to create materials with high molecular weights and specific properties. rsc.org While the direct polymerization of this compound is not widely documented, its structure suggests it could act as a monomer or a modifying agent. Its incorporation into a polymer could enhance thermal stability, flame retardancy, or alter the material's refractive index and mechanical properties, making it a target for research in specialty polymers.
Utility in Friedel-Crafts Reactions for Alkylation and Acylation
The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org this compound is exceptionally well-suited for use as an alkylating agent in this reaction. The chloromethoxy group (-OCH₂Cl) is an α-chloro ether, which is significantly more reactive than a simple alkyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uk
The reaction mechanism involves the Lewis acid assisting the departure of the chloride ion from the chloromethyl group, generating a highly reactive, resonance-stabilized oxocarbenium ion electrophile. This electrophile is then attacked by an electron-rich aromatic ring, such as benzene or toluene (B28343), to form a new carbon-carbon bond. chemguide.co.ukyoutube.com This reaction effectively installs a (2-chlorophenoxy)methyl group onto the substrate molecule.
The chlorine atom already present on the benzene ring of the reagent is an ortho-, para-directing group, although it is deactivating for further electrophilic substitution on its own ring. stackexchange.comyoutube.comyoutube.com However, in its role as a reagent, its primary function is the delivery of the (2-chlorophenoxy)methyl group. This makes this compound a powerful and specific tool for the targeted alkylation of aromatic compounds.
Facilitation of Specific Functional Group Introduction
Beyond its role in major reaction classes, this compound is a specialized reagent for the introduction of the (2-chlorophenoxy)methyl group. This moiety can be used as a protecting group for alcohols or other nucleophilic functional groups in a multi-step synthesis. The resulting ether is stable to a range of chemical conditions but can be cleaved when desired.
The compound's primary utility is as a bifunctional building block. It allows a synthetic chemist to introduce a 2-chlorophenyl group connected via an ether linkage in a single step. This is particularly useful when the target molecule requires this specific arrangement. The reactivity of the chloromethoxy group allows for its reaction with a wide variety of nucleophiles (e.g., alcohols, phenols, amines, thiols), making it a versatile tool for constructing complex molecular architectures. The chlorine on the aromatic ring can also serve as a handle for subsequent transformations, such as cross-coupling reactions, further increasing its synthetic utility.
Derivatives, Analogues, and Structure Reactivity Relationship Studies
Synthesis and Characterization of Novel Derivatives and Analogues
The synthesis of derivatives related to 1-Chloro-2-(chloromethoxy)benzene often involves multi-step processes starting from substituted phenols or toluenes. For instance, the synthesis of 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, a related derivative, begins with 2,5-dichlorophenol. google.com This process involves an initial ethylation reaction followed by a chloromethylation step. google.com The chloromethylation can be achieved using reagents like paraformaldehyde with a chlorination catalyst. google.com Acetic acid can serve as both a solvent and an activator in this step. google.com This method is noted for its high yield and purity, making it suitable for industrial-scale production. google.com
Another common approach for creating analogues is the chlorination of substituted toluenes. The synthesis of 1-chloro-2-(dichloromethyl)benzene (B1361784) is achieved through the chlorination of o-chlorotoluene in the presence of phosphorus trichloride (B1173362) and light, which acts as a catalyst. prepchem.com The reaction temperature is gradually increased from 130°C to 160-170°C, and the process is monitored by the weight gain of the reaction mixture until the desired degree of chlorination is achieved. prepchem.com Purification is then carried out by vacuum distillation. prepchem.com
The synthesis routes for this compound itself can start from precursors such as 2-chloroanisole (B146271) (1-chloro-2-methoxybenzene). guidechem.comnist.gov
The characterization of these compounds relies on standard analytical techniques. The molecular formula and weight of this compound are C7H6Cl2O and 177.02 g/mol , respectively. guidechem.comchemspider.com For its analogue, 1-chloro-2-(chloromethyl)benzene, the formula is C7H6Cl2 with a molecular weight of 161.029 g/mol . nist.gov Analytical data for these compounds, including mass spectra and infrared spectra, are available in chemical databases like the NIST Chemistry WebBook. nist.gov
Systematic Investigation of Substituent Effects on Reactivity
The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its two substituents: the chloro group (-Cl) and the chloromethoxy group (-OCH2Cl). Substituents influence the rate and orientation of electrophilic aromatic substitution reactions by altering the electron density of the ring through inductive and resonance effects. hrpatelpharmacy.co.instpeters.co.in
Resonance Effect: The chlorine atom and the oxygen atom of the chloromethoxy group possess lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect). stpeters.co.inlumenlearning.com This donation increases the electron density, particularly at the ortho and para positions. hrpatelpharmacy.co.in
The following table summarizes the directing effects of common substituent types:
| Substituent Type | Electronic Effect | Reactivity Effect | Directing Influence | Examples |
| Activating Groups | Electron-donating (Resonance > Inductive) | Activate the ring (faster reaction than benzene) | Ortho, Para | -NH2, -OH, -OR, -CH3 |
| Deactivating Groups (Halogens) | Electron-withdrawing (Inductive > Resonance) | Deactivate the ring (slower reaction than benzene) | Ortho, Para | -F, -Cl, -Br, -I |
| Deactivating Groups | Electron-withdrawing (Inductive and/or Resonance) | Deactivate the ring (slower reaction than benzene) | Meta | -NO2, -CN, -SO3H, -COR |
In this compound, both substituents are ortho-, para-directing. The chloro group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The chloromethoxy group at position 2 directs to positions 1, 3, and 5. The combination of these effects and steric hindrance will determine the final position of substitution.
Conformational Analysis of Derivatives
The conformational flexibility of this compound and its derivatives is primarily due to rotation around the C(aryl)-O and O-CH2Cl single bonds. The spatial arrangement of the chloromethoxy group relative to the benzene ring can significantly influence the molecule's properties and interactions.
Studies on structural analogues, such as (2-chloroethyl)-benzene (CEB), provide valuable insights. Spectroscopic investigations combined with ab initio calculations on CEB have identified both anti and gauche conformers. nih.gov The anti conformer, where the substituent is oriented away from the ring, is generally preferred, though the preference is modest. nih.gov This preference is attributed to repulsive interactions between the halogen substituent and the π-electron cloud of the phenyl ring, which destabilizes the gauche conformer. nih.gov
For this compound, similar conformational possibilities exist. The orientation of the -CH2Cl group can be described by the torsion angle of the C(aryl)-O-C-Cl bond. Steric hindrance between the chloromethyl group and the ortho-chloro substituent on the ring will likely play a crucial role in determining the most stable conformation. It is expected that conformers that minimize the steric clash between the two chlorine atoms would be lower in energy. The rotation of the side chain can also influence the electronic interaction between the oxygen's lone pairs and the aromatic π-system.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling aims to quantitatively correlate a molecule's chemical structure with its reactivity. For derivatives of this compound, SRR studies would focus on how systematic changes to the molecular structure affect reaction rates or equilibrium constants.
Key parameters in such models include:
Electronic Parameters: The Hammett equation is a classic tool used to evaluate the electronic effect of substituents on the reactivity of benzene derivatives. By replacing the chloro or chloromethoxy groups with other substituents (e.g., -NO2, -CH3, -OCH3) and measuring the reaction rates, one could determine the Hammett parameter (σ) for the -OCH2Cl group. This would provide a quantitative measure of its electron-donating or -withdrawing ability in a specific reaction.
Steric Parameters: Taft parameters (Es) are used to quantify the steric effects of substituents. The size of the chloromethoxy group and the ortho-chloro substituent would be expected to influence the rates of reactions, particularly for substitutions at the positions adjacent to them.
While specific SRR models for this compound are not widely published, the principles can be applied. For example, in nucleophilic substitution reactions involving the chloromethyl group, modifying the substituents on the benzene ring would alter the electrophilicity of the benzylic carbon. Electron-withdrawing groups on the ring would stabilize the transition state of an SN2 reaction, potentially increasing the reaction rate. Conversely, electron-donating groups would destabilize it.
Comparative Studies with Related Halogenated Aromatic Compounds
Comparing this compound with its analogues highlights the distinct contribution of each part of its structure.
| Compound | Molecular Formula | Key Structural Difference | Impact on Properties/Reactivity |
| This compound | C7H6Cl2O | Contains the -OCH2Cl group. | The ether oxygen allows for resonance donation, while both chlorine atoms cause strong inductive withdrawal. The benzylic chlorine is reactive towards nucleophilic substitution. |
| 1-Chloro-2-(chloromethyl)benzene nist.govmatrix-fine-chemicals.com | C7H6Cl2 | Contains a -CH2Cl group instead of -OCH2Cl. | Lacks the ether oxygen; the primary electronic effects come from the ring chlorine and the chloromethyl group. The benzylic chlorine is a reactive site. |
| 2-Chloroanisole nist.govnih.gov | C7H7ClO | Contains a -OCH3 group; lacks the chlorine on the methyl group. | The -OCH3 group is a strong activating, ortho-, para-directing group due to dominant resonance donation from the oxygen. The ring is more reactive towards electrophilic substitution than the title compound. |
| 1-Chloro-2-(trichloromethyl)benzene (B131812) | C7H4Cl4 | Contains a -CCl3 group instead of -OCH2Cl. | The -CCl3 group is a very strong electron-withdrawing group due to the inductive effect of three chlorine atoms, significantly deactivating the ring towards electrophilic substitution. libretexts.org |
| (2-Chloroethyl)-benzene nih.gov | C8H9Cl | Analogue with a -CH2CH2Cl side chain and no chlorine on the ring. | Used in conformational studies to understand the interaction between a halogenated alkyl chain and a phenyl ring. nih.gov |
The comparison shows a clear trend: the nature of the substituent at position 2 dramatically alters the compound's electronic profile and reactivity. The presence of the ether oxygen in this compound and 2-chloroanisole allows for resonance donation, which competes with inductive withdrawal. In contrast, the alkyl-based substituents in 1-chloro-2-(chloromethyl)benzene and 1-chloro-2-(trichloromethyl)benzene primarily exert their influence through inductive effects. The reactivity of the side chain itself is also a key point of difference, with the chloromethyl group providing a site for nucleophilic attack.
Environmental Fate and Degradation Studies in Academic Context
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that lead to the chemical transformation of a compound. For OCBC, key abiotic pathways include photochemical reactions in the atmosphere and hydrolysis in aqueous environments.
In the atmosphere, 1-Chloro-2-(chloromethyl)benzene is subject to degradation through reactions with photochemically generated hydroxyl (OH) radicals. oecd.org The estimated half-life of OCBC in the air, based on its reaction with OH radicals, is calculated to be 103 hours. oecd.org This calculation assumes a 12-hour day and an OH radical concentration of 1.5 x 106 molecules/cm3. oecd.org The reaction rate constant for this degradation process is estimated at 1.2454 x 10-12 cm3/molecule/sec. oecd.org This relatively rapid degradation in the atmosphere suggests that long-range transport is limited. Most of the chlorobenzene (B131634) that enters the environment is eventually broken down by reactions with these highly reactive hydroxyl radicals. ethz.ch
In aqueous environments, 1-Chloro-2-(chloromethyl)benzene undergoes abiotic hydrolysis. oecd.org Studies have shown that in water, OCBC is completely converted to o-chlorobenzyl alcohol. oecd.org This hydrolysis occurs without the need for microbial activity. oecd.org Further transformation of the resulting o-chlorobenzyl alcohol is primarily a biotic process. oecd.org The initial abiotic hydrolysis is a crucial first step in the environmental degradation cascade of this compound in water.
Biotic Degradation Pathways
Biotic degradation, mediated by microorganisms, plays a significant role in the ultimate breakdown of 1-Chloro-2-(chloromethyl)benzene and its initial hydrolysis product, o-chlorobenzyl alcohol.
Under aerobic conditions, the biodegradation of 1-Chloro-2-(chloromethyl)benzene itself appears limited. An OECD TG 301C test showed 0% degradation by activated sludge over 28 days when measured by BOD and TOC. oecd.org However, the primary hydrolysis product, o-chlorobenzyl alcohol, is susceptible to further biotic transformation. oecd.org HPLC analysis revealed that OCBC is first transformed abiotically into o-chlorobenzyl alcohol (92%), which is then slowly biotransformed by oxidation into o-chlorobenzaldehyde (2%) and subsequently to o-chlorobenzoic acid (3%). oecd.org An inherent biodegradability test (OECD TG 302B) demonstrated that with an adapted industrial activated sludge, 99% degradation of OCBC was achieved within 9 days, following a 6-day adaptation period. oecd.org
Under anaerobic conditions, chlorinated benzenes with a higher number of chlorine atoms are readily dehalogenated to less chlorinated forms. nih.gov However, mono-chlorinated benzene (B151609) is often resistant to biotransformation under these conditions. nih.govresearchgate.net While specific studies on the anaerobic degradation of 1-Chloro-2-(chloromethyl)benzene are limited, the general principles suggest that the benzene ring would be more recalcitrant under anaerobic conditions. nih.govmicrobe.com
Table 1: Biodegradation of 1-Chloro-2-(chloromethyl)benzene under Various Conditions
| Test Type (OECD Guideline) | Conditions | Duration | Result | Source |
|---|---|---|---|---|
| Ready Biodegradability (301C) | Aerobic, Activated Sludge | 28 days | 0% degradation (BOD/TOC) | oecd.org |
| Inherent Biodegradability (302B) | Aerobic, Adapted Industrial Activated Sludge | 9 days | 99% degradation | oecd.org |
Reductive dechlorination is a key process in the anaerobic degradation of more highly chlorinated benzenes. nih.gov This process is carried out by halorespiring bacteria, such as those from the genus Dehalococcoides, which use chlorinated compounds as electron acceptors. nih.gov While this is a well-documented pathway for compounds like hexachlorobenzene (B1673134) and tetrachlorobenzenes, its relevance to mono-chlorinated compounds like 1-Chloro-2-(chloromethyl)benzene is less certain, as lower chlorinated benzenes are less readily converted. nih.govresearchgate.net Some studies have indicated that Dehalobacter species may be involved in the reductive dechlorination of dichlorobenzenes and chlorobenzene. microbe.com
The aerobic degradation of the transformation products of 1-Chloro-2-(chloromethyl)benzene ultimately leads to the mineralization of the compound. The initial oxidative step is the conversion of o-chlorobenzyl alcohol to o-chlorobenzaldehyde, followed by further oxidation to o-chlorobenzoic acid. oecd.org For many chlorinated aromatic compounds, aerobic bacteria utilize dioxygenase enzymes to attack the benzene ring, leading to the formation of chlorocatechols. nih.govresearchgate.net These intermediates are then further processed through metabolic pathways, such as the Krebs cycle, ultimately resulting in the formation of carbon dioxide, water, and chloride ions. researchgate.net This complete breakdown to inorganic constituents is known as mineralization.
Identification and Characterization of Degrading Enzyme Systems
The scientific literature currently lacks specific studies on the enzymatic systems directly responsible for the degradation of 1-Chloro-2-(chloromethoxy)benzene. Research into the biodegradation of chlorinated aromatic compounds is extensive; however, this particular molecule has not been the focus of dedicated enzymatic investigation. nih.govresearchgate.net
Inferences regarding potential enzymatic degradation can be drawn from studies on analogous, more commonly researched chlorinated compounds like chlorobenzenes and chlorophenols. nih.govethz.ch For these related substances, microbial degradation is often initiated by oxygenases. These enzymes, broadly categorized as monooxygenases and dioxygenases, introduce hydroxyl groups onto the aromatic ring, a critical first step in destabilizing the molecule for further breakdown. nih.govnih.gov
For instance, the degradation of chlorobenzene is known to be initiated by toluene-benzene type aromatic ring dioxygenases, leading to the formation of chlorocatechols. ethz.chnih.gov Following this initial oxidation, a series of enzymes catalyze the cleavage of the aromatic ring. epa.gov It is plausible that similar enzymatic machinery could act on this compound, likely targeting the benzene ring for initial hydroxylation.
Peroxidases, such as soybean peroxidase, have also been shown to degrade chlorinated aromatic compounds like 2,4,6-trichlorophenol. researchgate.net These enzymes utilize hydrogen peroxide to oxidize the substrate. While not directly studied with this compound, peroxidases represent another class of enzymes that could potentially contribute to its environmental degradation.
Table 1: Potentially Relevant Enzyme Classes in the Degradation of Chlorinated Aromatic Compounds
| Enzyme Class | General Function in Degradation of Chlorinated Aromatics | Potential Role in this compound Degradation |
| Monooxygenases | Incorporation of one oxygen atom into the aromatic ring. | Potential to hydroxylate the benzene ring, initiating degradation. |
| Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring. | A likely initial step in the degradation pathway, similar to chlorobenzene. |
| Peroxidases | Oxidation of the substrate using hydrogen peroxide. | Could potentially oxidize the aromatic ring or ether linkage. |
| Dehalogenases | Removal of halogen atoms from the molecule. | May be involved in later stages of degradation after initial ring cleavage. |
Genetic Adaptation and Horizontal Gene Transfer in Environmental Microorganisms
The capacity of microbial communities to degrade novel or recalcitrant compounds like this compound is significantly influenced by genetic adaptation and horizontal gene transfer (HGT). While no studies have specifically documented these processes for this compound, research on other chlorinated hydrocarbons provides a strong basis for understanding the potential mechanisms at play. nih.govdtic.mil
Microorganisms can evolve new metabolic pathways for degrading pollutants through the mutation and recruitment of existing genes. nih.gov More significantly, the rapid acquisition of degradation capabilities often occurs through HGT, where genes encoding for key degradative enzymes are transferred between different microbial species and even genera. nih.govmdpi.com This exchange of genetic material is a cornerstone of microbial adaptation to environmental contaminants.
Mobile genetic elements, such as plasmids and transposons, are frequently implicated in the transfer of genes for the degradation of chlorinated aromatic compounds. nih.gov For example, studies on the degradation of chlorobenzene and 2,4-dichlorophenoxyacetic acid have revealed that the catabolic genes are often located on plasmids or within genomic islands, facilitating their movement within microbial populations. nih.govdtic.mil This suggests that if a microbial community were exposed to this compound, the genes for its degradation, should they exist or evolve, could be disseminated through HGT.
The presence of insertion sequences near genes for chlorocatechol degradation in some bacteria further points to the dynamic nature of these genetic regions and their role in the evolution of new degradative pathways. nih.gov The sharing of highly conserved dehalogenase genes among phylogenetically distinct bacteria further underscores the importance of HGT in the evolution of pathways for degrading halogenated compounds. nih.gov
Environmental Fate Modeling and Prediction (e.g., Fugacity Models for Distribution)
Fugacity models are valuable tools for predicting the environmental distribution of organic chemicals. rsc.orgunipd.it These models use the concept of fugacity, or the "escaping tendency" of a chemical from a particular phase (e.g., air, water, soil), to estimate its partitioning and ultimate fate in the environment. unipd.it There are no specific fugacity modeling studies available for this compound.
However, the principles of fugacity modeling can be applied to predict its likely environmental behavior based on its physicochemical properties. A Level III fugacity model, for instance, could provide a steady-state, non-equilibrium assessment of its distribution. ulisboa.ptnih.gov To run such a model, key input parameters for this compound would be required, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).
The general framework of a fugacity model would consider the compound's release into a multi-compartment environment (air, water, soil, sediment, biota). The model would then calculate the distribution of the chemical based on its tendency to move between these compartments. nih.gov For a compound like this compound, its volatility and hydrophobicity would be major determinants of its environmental partitioning.
Given its chlorinated benzene structure, it is likely to exhibit some degree of hydrophobicity and persistence. A fugacity model would help to quantify its potential to bioaccumulate in organisms and its residence time in different environmental media. While specific predictions are not possible without the necessary input data, the fugacity modeling approach provides a robust conceptual framework for assessing the environmental risk of such compounds. rsc.org
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-Chloro-2-(chloromethoxy)benzene, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenating agents (e.g., Cl₂ or SOCl₂) under controlled temperatures (0–25°C) and inert atmospheres minimize side reactions. Solvent polarity (e.g., dichloromethane vs. THF) and pH (neutral to slightly acidic) significantly impact regioselectivity and yield. Substitution reactions require precise stoichiometry to avoid over-halogenation, as seen in analogous chlorinated benzene derivatives .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions via coupling patterns (e.g., deshielded protons adjacent to electron-withdrawing groups). For example, the chloromethoxy group’s methylene protons appear as a singlet near δ 4.5–5.0 ppm, similar to trifluoromethoxy analogs .
- IR Spectroscopy : Confirms the presence of C-O-C (≈1250 cm⁻¹) and C-Cl (≈700 cm⁻¹) bonds.
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ at m/z 190.59 for C₇H₆Cl₂O) .
Q. What are the stability considerations for handling this compound in aqueous solutions?
- Methodological Answer : The compound is stable in neutral to mildly acidic conditions (pH 5–7) but hydrolyzes in alkaline media due to nucleophilic attack on the chloromethoxy group. Storage in anhydrous solvents (e.g., acetonitrile) under nitrogen extends shelf life. Degradation products (e.g., 2-chlorophenol) can be monitored via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do electronic effects of the chloromethoxy group influence electrophilic aromatic substitution (EAS) in derivatives of this compound?
- Methodological Answer : The chloromethoxy group acts as a meta-directing, electron-withdrawing substituent due to resonance (-O⁻) and inductive (-Cl) effects. Computational studies (DFT) on analogous compounds show reduced electron density at the ortho/para positions, favoring EAS at the meta position. Experimental validation via nitration (HNO₃/H₂SO₄) yields 3-nitro derivatives, confirmed by X-ray crystallography .
Q. What strategies resolve contradictory data on the antimicrobial activity of this compound derivatives?
- Methodological Answer : Discrepancies arise from variations in bacterial strain susceptibility (e.g., S. aureus vs. E. coli) and assay conditions (e.g., agar diffusion vs. broth dilution). Standardized MIC (Minimum Inhibitory Concentration) assays under CLSI guidelines, paired with cytotoxicity profiling (e.g., MTT assays on mammalian cells), clarify selective toxicity. Meta-analyses of structure-activity relationships (SAR) highlight the critical role of lipophilicity (logP ≈2.5–3.0) .
Q. How can AI-driven synthesis planning improve the efficiency of generating novel this compound analogs?
- Methodological Answer : Retrosynthetic algorithms (e.g., Reaxys, Pistachio) predict viable pathways by prioritizing high-yield reactions (e.g., Ullmann coupling for aryl ether formation). For example, AI models suggest one-step synthesis via Cu-catalyzed methoxylation of 1-chloro-2-bromobenzene, validated by GC-MS with >85% yield. These tools also flag steric clashes in bulky derivatives, reducing trial-and-error experimentation .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the oxidative stability of this compound?
- Methodological Answer : Discrepancies stem from differing oxidants (e.g., KMnO₄ vs. CrO₃) and reaction media. In acidic conditions (H₂SO₄), KMnO₄ oxidizes the benzene ring to 2-chlorobenzoic acid, while CrO₃ in acetic anhydride selectively targets the methoxy group. Controlled experiments with isotopic labeling (¹⁸O) and tandem MS/MS differentiate degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
